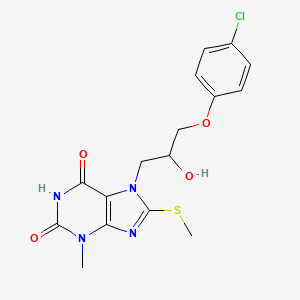

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

Description

7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a complex substitution pattern. The core structure consists of a purine ring with dione groups at positions 2 and 6. Key substituents include:

Properties

IUPAC Name |

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-methylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O4S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)26-2)7-10(22)8-25-11-5-3-9(17)4-6-11/h3-6,10,22H,7-8H2,1-2H3,(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJECIOJJNINSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CC(COC3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Oprea1_114539 is the Na+/K±ATPase . This enzyme maintains the neuron’s resting potential and the transmembrane gradient of K+ and Na+ cations, thus regulating ion transport and cellular volume. Different forms of Na+/K±ATPase are expressed in various classes of neurons and exhibit different characteristics.

Mode of Action

Oprea1_114539 interacts with its target, the Na+/K±ATPase, as an antagonist. This interaction results in changes to the electrophysiological characteristics of neurons. For instance, exposure to the compound results in depolarization of the resting membrane potential of neurons, decreased amplitude, and increased duration of the action potential of pyramidal neurons.

Biochemical Pathways

The inhibition of Na+/K±ATPase by Oprea1_114539 affects the balance of excitation and inhibition in neural networks. This is due to the role of Na+/K±ATPase in maintaining the neuron’s resting potential and regulating ion transport.

Result of Action

The action of Oprea1_114539 leads to molecular and cellular effects, including changes in the electrophysiological properties of neurons. For example, it causes a decrease in the amplitude of afterhyperpolarization in fast-spiking interneurons. Furthermore, both types of neurons exhibit a decrease in the threshold of action potential generation and the current at which depolarization block occurs.

Biological Activity

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, often referred to as a purine derivative, exhibits a range of biological activities that are of significant interest in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- A purine core

- A chlorophenoxy group

- A hydroxypropyl side chain

- A methylthio substituent

This unique combination of functional groups contributes to its diverse biological activities.

Biological Activities

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of purine compounds exhibit varying degrees of antibacterial activity. For instance, related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes implicated in various diseases. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. Inhibitors of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine . Additionally, the compound's interaction with urease has been studied, indicating significant inhibitory effects that could be beneficial in treating infections caused by urease-producing bacteria.

3. Anticancer Potential

Preliminary research suggests that the compound may possess anticancer properties. Studies on related purine derivatives have indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth . The presence of the methylthio group is believed to enhance these effects by promoting cellular uptake and activity at the molecular level.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds. For instance:

- Study on Antibacterial Activity : A series of synthesized compounds were tested against various bacterial strains. The most active derivatives showed significant inhibition rates, particularly against gram-positive bacteria .

- Enzyme Inhibition Studies : Research highlighted the compound's ability to bind with bovine serum albumin (BSA), suggesting a robust pharmacokinetic profile that could facilitate its therapeutic use .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) differ in substituents at positions 7 and 8, leading to variations in physicochemical and biological properties.

Table 1: Structural Comparison of Purine-Dione Derivatives

Substituent Effects on Position 7

- Target Compound vs. The methoxy group may enhance blood-brain barrier penetration .

- Target Compound vs. : The 2-oxoethyl group in introduces a ketone, which could participate in hydrogen bonding, contrasting with the hydroxypropyl chain in the target compound. This difference may affect metabolic stability .

Substituent Effects on Position 8

- Methylthio (-SMe) vs. Thioxo (=S) : The methylthio group in the target compound provides steric bulk and moderate lipophilicity, whereas the thioxo group in creates a reactive sulfur center, possibly enhancing covalent interactions with thiol-sensitive enzymes .

- Methylthio (-SMe) vs. Amino Derivatives: The 3-methoxypropylamino group in introduces a polar moiety, likely improving aqueous solubility compared to the hydrophobic methylthio group. This modification could shift activity toward extracellular targets .

Research Findings and Implications

- Enzyme Inhibition : The methylthio group in the target compound may act as a mild electrophile, enabling selective inhibition of sulfur-dependent enzymes, such as cysteine proteases .

- Metabolic Stability : The hydroxypropyl chain at position 7 (target) is prone to phase II metabolism (e.g., glucuronidation), whereas the oxoethyl group in may undergo reductive metabolism, altering pharmacokinetic profiles .

- In contrast, the 4-methoxyphenoxy group in may favor serotonin receptor interactions .

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:

- Nucleophilic substitution at the 8-position to introduce methylthio groups, requiring anhydrous conditions and catalysts like DBU (1,8-diazabicycloundec-7-ene) .

- Alkylation at the 7-position using 3-(4-chlorophenoxy)-2-hydroxypropyl halides in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

Optimization: Monitor reaction progress with TLC/HPLC. Adjust solvent polarity, temperature, and stoichiometry to minimize byproducts (e.g., over-alkylation).

Basic: What analytical techniques are critical for confirming the compound’s identity and purity?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

- Variable Substituent Libraries: Synthesize derivatives with modifications at the 7- and 8-positions (e.g., replacing 4-chlorophenoxy with morpholine or cyclohexylamino groups) .

- Biological Assays: Test against target enzymes (e.g., adenosine deaminase) or receptors using:

- Competitive binding assays (IC₅₀ determination).

- Functional assays (e.g., cAMP modulation for adenosine receptor activity) .

- Data Analysis: Correlate substituent hydrophobicity (logP) and steric bulk (Taft parameters) with activity trends. Use ANOVA to identify statistically significant contributors .

Advanced: How can contradictory data on biological activity between similar derivatives be resolved?

Methodological Answer:

Contradictions often arise from differences in substituent electronic effects or assay conditions. Resolve via:

- Meta-Analysis: Compare datasets using standardized protocols (e.g., uniform cell lines, ATP concentrations) .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions to identify critical binding residues (e.g., purine N7/N9 positions) .

- Dose-Response Curves: Re-evaluate activity under controlled conditions (e.g., pH 7.4, 37°C) to account for kinetic variability .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors (PDB: 3RFM). Focus on hydrogen bonding with Asn253 and hydrophobic interactions with Phe168 .

- QSAR Modeling: Train models on purine derivative datasets using descriptors like polar surface area and H-bond acceptor count .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., BBB permeability: ≤0.1 logBB) and metabolic stability (CYP450 isoform interactions) .

Basic: How can stability and degradation pathways be studied under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to:

- Analysis: Monitor degradation via LC-MS; identify major products (e.g., sulfoxide formation at the methylthio group) .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.